4-Oxo-4-(4-phenoxyphenyl)butyric acid
Description
Context within Substituted γ-Keto Acids and their Chemical Significance
4-Oxo-4-(4-phenoxyphenyl)butyric acid belongs to the class of compounds known as γ-keto acids or 4-oxoacids. wikipedia.org These are organic compounds that feature a ketone functional group located at the third carbon (the gamma position) relative to the carboxyl group. wikipedia.org The general structure of a γ-keto acid combines the functionalities of both a carboxylic acid and a ketone.
The chemical significance of substituted γ-keto acids is primarily rooted in their versatility as intermediates in organic synthesis. The dual reactivity of the carboxyl and keto groups allows for a wide range of chemical transformations. They are valuable precursors for the synthesis of various heterocyclic compounds, such as pyridazinones, which are important scaffolds in medicinal chemistry. mdpi.comresearchgate.net For example, related aryl keto acids like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid can be converted into more complex butanoic acid derivatives and subsequently cyclized to form these heterocyclic systems. mdpi.com
Furthermore, aryl-substituted keto acids, such as 4-Oxo-4-(2-thienyl)butyric acid, serve as key building blocks in the development of novel pharmaceuticals, including anti-inflammatory and analgesic agents. chemimpex.com Their utility also extends to materials science, where their structural features can be modified to create functional materials like polymers and coatings with enhanced properties. chemimpex.com The synthesis of these compounds often involves established methods like the Friedel-Crafts acylation, where an aromatic ring (like benzene (B151609) or its derivatives) reacts with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst. google.comorientjchem.org
Overview of Historical and Contemporary Research Trends in Aryl Oxoacid Chemistry
Research into aryl oxoacids has evolved from fundamental synthesis and characterization to exploring their intricate reaction mechanisms and expanding their applications in various scientific fields. Historically, the focus was on establishing efficient synthetic routes, such as the Friedel-Crafts reaction, to produce these compounds. orientjchem.org
Contemporary research has shifted towards several key areas:
Mechanistic Studies : There is a continued interest in understanding the kinetics and mechanisms of reactions involving aryl oxoacids. For instance, studies on the oxidation of 4-oxo-4-phenyl butanoic acid have provided insights into the reaction order and the influence of reaction conditions, such as the solvent medium and acidity. orientjchem.org
Asymmetric Catalysis : Modern synthetic chemistry increasingly focuses on controlling stereochemistry. Keto acids, particularly unsaturated variants like β,γ-unsaturated α-ketoesters, are recognized as versatile synthons in catalytic asymmetric transformations, allowing for the creation of chiral molecules with high enantioselectivity. nih.gov
Green Chemistry : A significant trend is the development of more environmentally benign synthetic methods. In this context, α-keto acids are being explored as green acylating agents. researchgate.net Research has demonstrated their use in decarboxylative oxidation reactions that avoid the need for harsh reagents or transition metals, releasing CO₂ as the primary byproduct. researchgate.net
Novel Applications : Researchers are continually finding new uses for aryl oxoacids as precursors to complex molecules. Their role as synthons for heterocyclic compounds remains an active area of investigation, driven by the demand for new bioactive molecules in drug discovery. mdpi.comresearchgate.net The structural backbone of aryl oxoacids is seen as a versatile platform for generating molecular diversity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-15(10-11-16(18)19)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDIUFKCBZTRIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289538 | |
| Record name | 4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36330-86-6 | |
| Record name | γ-Oxo-4-phenoxybenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36330-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61851 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036330866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36330-86-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-4-(4-phenoxyphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Routes and Methodological Innovations for 4 Oxo 4 4 Phenoxyphenyl Butyric Acid
Friedel-Crafts Acylation: Mechanism, Scope, and Optimization for Phenoxyphenyl Substrates
The most direct and widely employed method for synthesizing 4-oxo-4-(4-phenoxyphenyl)butyric acid is the Friedel-Crafts acylation of diphenyl ether with succinic anhydride (B1165640). orientjchem.orgresearchgate.net This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto the aromatic ring. The reaction proceeds by generating a highly electrophilic acylium ion from succinic anhydride with the aid of a Lewis acid catalyst. stackexchange.com This electrophile then attacks the electron-rich diphenyl ether ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton, yielding the final keto-acid product. stackexchange.com
Lewis Acids: Strong Lewis acids are the most common catalysts for this transformation. Aluminum chloride (AlCl₃) is a powerful and frequently used catalyst that effectively promotes the reaction between diphenyl ether and succinic anhydride. orientjchem.org Other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) also catalyze the reaction, though their reactivity may vary. The selection of the catalyst can be optimized based on the substrate's reactivity and the desired reaction conditions. For instance, milder catalysts may be preferred to minimize side reactions with sensitive substrates.
Solid Acid Catalysts: To address the environmental and handling issues associated with traditional Lewis acids, such as corrosion and the production of toxic waste, solid acid catalysts like zeolites and zinc oxide (ZnO) have been explored. organic-chemistry.org These heterogeneous catalysts offer advantages such as easier separation from the reaction mixture, potential for reuse, and often lead to cleaner reactions with higher selectivity. organic-chemistry.orgrsc.org
Solvent Effects: The choice of solvent also plays a significant role. Dichlorobenzenes have been identified as effective solvents that can lead to high yields of high-quality product in the synthesis of related alkoxyphenyl-4-oxobutyric acids. google.com The solvent can influence the solubility of reactants and intermediates, as well as the activity of the catalytic system.
Below is a table summarizing various catalytic systems used in Friedel-Crafts acylation reactions.
| Catalyst System | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|
| Aluminum Chloride (AlCl₃) | Benzene (B151609), Diphenyl Ether, Anisole | High reactivity, widely used for various aromatic compounds. | orientjchem.org |
| Zinc Chloride (ZnCl₂) on Alumina | Phenol and Naphthol Derivatives | High regioselectivity for ortho-acylation, solvent-free conditions. | rsc.org |
| Zinc Oxide (ZnO) | Aromatic Ethers | Economical, efficient, and environmentally friendly alternative. | organic-chemistry.org |
| Indium Triflate in Ionic Liquid | Aromatic Compounds | "Green" catalyst system, efficient with acid anhydrides. |
Regioselectivity in the Friedel-Crafts acylation of diphenyl ether is governed by the electronic and steric properties of the phenoxy substituent. The phenoxy group (-OPh) is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs the incoming electrophile to the ortho and para positions. alexandonian.com
Due to the significant steric hindrance posed by the bulky phenoxy group, acylation occurs predominantly at the para position of the unsubstituted phenyl ring, leading to the desired this compound. The formation of the ortho-substituted isomer is generally minimal. Theoretical studies using density functional theory (DFT) and Parr functions can accurately predict the positional selectivity in Friedel-Crafts reactions by calculating local nucleophilicity indices for different positions on the aromatic ring.
Strategies to enhance the yield and selectivity include:
Temperature Control: Conducting the reaction at lower temperatures can improve regioselectivity by minimizing side reactions and decomposition. numberanalytics.com
Optimized Catalyst-Substrate Ratio: While a stoichiometric amount of catalyst is often needed, carefully controlling the molar ratio of the Lewis acid to the reactants can prevent polysubstitution and improve the yield of the mono-acylated product. organic-chemistry.org
Solvent Selection: The use of specific solvents, such as dichlorobenzenes or nitrobenzene, can influence catalyst activity and product distribution, sometimes favoring the formation of a particular isomer. google.comresearchgate.net
Alternative Synthetic Pathways to this compound
While Friedel-Crafts acylation is the dominant route, several other synthetic methodologies in organic chemistry present plausible, albeit less common, alternatives for the construction of this compound.
Organometallic reagents are powerful nucleophiles used for creating carbon-carbon bonds. libretexts.orglibretexts.org A potential route to the target molecule could involve the reaction of a phenoxyphenyl-based organometallic species with an appropriate four-carbon electrophile.
Grignard and Organolithium Reagents: A Grignard reagent, such as 4-phenoxyphenylmagnesium bromide, could theoretically react with a derivative of succinic acid, like succinic anhydride or an acyl chloride. However, Grignard and organolithium reagents are highly reactive and can add twice to acyl chlorides and esters, which would lead to a tertiary alcohol rather than the desired ketone. libretexts.orgyoutube.com
Gilman Reagents (Lithium Dialkylcuprates): A more controlled approach involves the use of a lithium dialkylcuprate, such as lithium di(4-phenoxyphenyl)cuprate. These reagents are softer nucleophiles and are known to react with acyl chlorides in a single addition to afford ketones, thus arresting the reaction at the desired oxidation state. youtube.com This method offers a viable, though likely more costly, alternative for C-C bond formation to yield the ketone framework.
| Organometallic Reagent | Electrophile | Expected Product Type | Controllability | Reference |
|---|---|---|---|---|
| Grignard Reagent (R-MgX) | Acyl Chloride / Ester | Tertiary Alcohol (double addition) | Low | libretexts.org |
| Organolithium (R-Li) | Acyl Chloride / Ester | Tertiary Alcohol (double addition) | Low | libretexts.org |
| Gilman Reagent (R₂CuLi) | Acyl Chloride | Ketone (single addition) | High | youtube.com |
Aldol-type condensation reactions provide another avenue for assembling the required carbon skeleton. This strategy involves the reaction of a methyl ketone with glyoxylic acid to form a 4-oxo-2-butenoic acid derivative, which can then be reduced to the target butyric acid. nih.govresearchgate.net
The synthetic sequence would be:
Synthesis of 4-Phenoxyacetophenone: The starting material, 4-phenoxyacetophenone, can be readily prepared via Friedel-Crafts acylation of diphenyl ether with acetyl chloride.
Aldol Condensation: 4-Phenoxyacetophenone would undergo a condensation reaction with glyoxylic acid. This reaction can be promoted by catalysts such as pyrrolidinium (B1226570) acetate (B1210297) or p-toluenesulfonic acid, often under microwave irradiation to improve yields and reduce reaction times. researchgate.net The product of this step is (E)-4-oxo-4-(4-phenoxyphenyl)but-2-enoic acid.
Reduction: The final step involves the selective reduction of the carbon-carbon double bond in the α,β-unsaturated keto-acid. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C), which would reduce the double bond without affecting the ketone or the aromatic rings.
This multi-step pathway offers an alternative that avoids the direct use of succinic anhydride and relies on the versatile chemistry of condensation reactions.
Advanced synthetic strategies involving cycloaddition or molecular rearrangements represent more complex but potentially innovative routes.
Cycloaddition Reactions: While not a direct method, a [4+2] cycloaddition (Diels-Alder reaction) could theoretically be used to construct a cyclic precursor. numberanalytics.com For example, a dienophile containing the necessary four-carbon chain could react with a diene, followed by several steps of functional group manipulation and ring-opening to generate the butyric acid side chain. A dearomative (4+3) cycloaddition of an alkenyl-substituted aromatic compound with an oxyallyl cation is a modern method to create seven-membered rings fused to an aromatic core, showcasing the power of cycloaddition in building complex skeletons. nih.gov However, applying this to the linear butyric acid chain of the target molecule would be a non-trivial synthetic challenge.
Rearrangement Reactions:
Wolff Rearrangement: A diazoketone derived from a 4-phenoxyphenyl precursor could undergo a Wolff rearrangement to form a ketene (B1206846). libretexts.org Trapping this ketene with a suitable nucleophile could lead to the formation of the butyric acid chain, though this would require careful design of the starting materials.
Benzilic Acid Rearrangement: The benzilic acid rearrangement converts a 1,2-diketone into an α-hydroxy carboxylic acid. libretexts.org While not directly applicable, it illustrates how skeletal rearrangements can be used to construct carboxylic acid frameworks. A hypothetical substrate could be designed to undergo a similar carbon-framework migration to form the desired product.
These cycloaddition and rearrangement strategies are not standard procedures for this specific target but highlight the breadth of synthetic possibilities for assembling the butyric acid framework on a phenoxyphenyl scaffold.
Reaction Dynamics and Mechanistic Elucidation of 4 Oxo 4 4 Phenoxyphenyl Butyric Acid Transformations
Kinetic Studies of Oxidative Reactions of 4-Oxo-4-(4-phenoxyphenyl)butyric Acid and Analogues
Kinetic investigations into the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents, such as chromium(VI) reagents and N-halo compounds, have revealed consistent patterns in reaction behavior. These studies are crucial for elucidating reaction mechanisms and understanding how different factors influence the rate of transformation.
The oxidation of 4-oxo-4-phenylbutanoic acid has been shown to follow specific rate laws, which describe the mathematical relationship between the reaction rate and the concentration of reactants. In many studied cases, the reactions exhibit first-order kinetics with respect to the 4-oxo acid, the oxidizing agent, and hydrogen ions (H⁺). derpharmachemica.comorientjchem.orgasianpubs.org
Rate = k [Oxidant] [4-Oxo Acid] [H⁺]
This consistent first-order dependence suggests that all three species are involved in the rate-determining step of the reaction.
Table 1: Reaction Order in the Oxidation of 4-oxo-4-phenylbutanoic acid
| Reactant | Typical Reaction Order | Reference |
|---|---|---|
| 4-oxo-4-phenylbutanoic acid | 1 | derpharmachemica.comorientjchem.org |
| Oxidant (e.g., TriPAFC) | 1 | derpharmachemica.comorientjchem.org |
| Hydrogen Ion (H⁺) | 1 | derpharmachemica.comorientjchem.org |
The observed rate enhancement at lower dielectric constants suggests an interaction between a positive ion and a dipolar molecule in the rate-determining step. orientjchem.org Plots of the logarithm of the rate constant versus the inverse of the dielectric constant (1/D) are typically linear with a positive slope, which supports this type of interaction. derpharmachemica.comorientjchem.org The lower dielectric constant of the medium facilitates both the enolization of the ketoacid and the formation of a protonated oxidant, which is a more effective oxidizing species. orientjchem.org
Table 2: Effect of Solvent Composition on the Rate of Oxidation of 4-oxo-4-phenylbutanoic acid
| Acetic Acid : Water (% v/v) | Dielectric Constant (D) | Relative Rate Constant (k_obs) | Reference |
|---|---|---|---|
| 50 : 50 | Higher | Base Rate | orientjchem.org |
| 60 : 40 | ↓ | Increased | orientjchem.org |
| 70 : 30 | ↓↓ | Further Increased | orientjchem.org |
Note: Specific rate constant values vary depending on the oxidant and reaction conditions.
The oxidation of 4-oxo-4-phenylbutanoic acid is notably influenced by catalysts. Hydrogen ions (H⁺), typically from a source like perchloric acid, act as a catalyst. orientjchem.org The acid-catalyzed nature of the reaction is confirmed by the increase in reaction rate upon addition of acid. orientjchem.org This catalytic role is often attributed to the protonation of the oxidant, forming a more potent species, and facilitating the enolization of the 4-oxo acid, which is believed to be the reactive form of the substrate. orientjchem.org
In addition to acid catalysis, certain chelating agents can also catalyze these oxidation reactions. For example, picolinic acid has been shown to effectively catalyze the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC. derpharmachemica.com The rate increases linearly with increasing concentration of the catalyst. derpharmachemica.com The proposed mechanism for this catalysis involves the formation of a complex between the oxidant and the chelating agent, which then reacts with the substrate to form a ternary complex, facilitating the electron transfer process. derpharmachemica.com
Table 3: Effect of Picolinic Acid (Catalyst) Concentration on Reaction Rate
| [Picolinic Acid] (mol dm⁻³) | Observed Rate Constant (k_obs) (s⁻¹) | Reference |
|---|---|---|
| 0.0 x 10⁻³ | Base Rate | derpharmachemica.com |
| 2.0 x 10⁻³ | Increased | derpharmachemica.com |
| 4.0 x 10⁻³ | Further Increased | derpharmachemica.com |
| 8.0 x 10⁻³ | Linearly Increased | derpharmachemica.com |
Note: Values are illustrative of the trend observed in kinetic studies.
Investigations into Radical and Non-Radical Reaction Mechanisms
A key aspect of mechanistic elucidation is determining whether a reaction proceeds through free-radical intermediates. For the oxidation of 4-oxo-4-phenylbutanoic acid by Cr(VI) reagents, the evidence strongly points towards a non-radical, ionic mechanism. orientjchem.org A common test for free radicals is to conduct the reaction in the presence of a vinyl monomer, such as acrylonitrile. In these studies, the reaction mixture fails to induce the polymerization of acrylonitrile, indicating the absence of free-radical intermediates. orientjchem.org
The proposed mechanism generally involves the following key steps:
Enolization: The ketoacid undergoes an acid-catalyzed tautomerization to its more reactive enol form. The rate of this enolization, often measured independently via bromination experiments, is typically found to be faster than the rate of oxidation. derpharmachemica.comorientjchem.org
Complex Formation: The enol form of the acid reacts with the protonated oxidant to form an intermediate complex.
Electron Transfer: This is followed by a two-electron transfer within the complex, which is the slow, rate-determining step. This step often involves the cleavage of a C-C bond.
Product Formation: The intermediate then rapidly decomposes to yield the final oxidation products, which for 4-oxo-4-phenylbutanoic acid is typically benzoic acid. derpharmachemica.com
The retardation of the reaction rate by the addition of Mn(II) ions further supports a two-electron transfer process, suggesting the involvement of an intermediate Cr(IV) species. orientjchem.org
Thermodynamic Considerations in Chemical Transformations of 4-Oxo-4-phenylbutanoic Acid
The influence of temperature on the reaction rate provides valuable insight into the thermodynamics of the activation process. By studying the kinetics at different temperatures (e.g., 298 K, 303 K, 308 K, and 313 K), various thermodynamic activation parameters can be calculated using the Arrhenius and Eyring equations. derpharmachemica.comorientjchem.org
These parameters include:
Enthalpy of Activation (ΔH‡): Represents the heat required to form the activated complex from the reactants.
Entropy of Activation (ΔS‡): Reflects the change in the degree of order when the reactants form the activated complex. A negative value suggests a more ordered transition state.
These thermodynamic values are crucial for proposing a plausible reaction mechanism. For instance, a negative entropy of activation supports a mechanism where the transition state is a highly organized, cyclic structure formed from the association of the reactants. derpharmachemica.comorientjchem.org
Table 4: Representative Thermodynamic Activation Parameters for the Oxidation of 4-oxo-4-phenylbutanoic acid
| Parameter | Typical Value Range | Reference |
|---|---|---|
| Enthalpy of Activation (ΔH‡) | Variable (kJ mol⁻¹) | derpharmachemica.comorientjchem.org |
| Entropy of Activation (ΔS‡) | Generally Negative (J K⁻¹ mol⁻¹) | derpharmachemica.comorientjchem.org |
| Free Energy of Activation (ΔG‡) | Variable (kJ mol⁻¹) | derpharmachemica.comorientjchem.org |
Note: Actual values are dependent on the specific oxidant, catalyst, and solvent system used.
Derivatization Strategies and Heterocyclic Compound Synthesis from 4 Oxo 4 4 Phenoxyphenyl Butyric Acid
Construction of Five-Membered Heterocycles
The γ-keto acid structure of 4-Oxo-4-(4-phenoxyphenyl)butyric acid is particularly amenable to cyclization reactions to form five-membered heterocyclic rings. The presence of the ketone at the C4 position and the carboxylic acid at C1 allows for intramolecular reactions or sequential reactions with binucleophiles to construct rings such as furans, pyrroles, oxadiazoles, and triazoles.
Synthesis of Substituted Furan-2(3H)-ones
One of the fundamental transformations of this compound is its cyclization to form a furanone ring. This reaction typically proceeds via an intramolecular condensation, where the carboxylic acid group reacts with the enol or enolate form of the ketone. This process can be promoted by dehydrating agents such as acetic anhydride (B1165640) or strong acids. The initial product is often the unsaturated lactone, 5-(4-phenoxyphenyl)furan-2(3H)-one, which exists in equilibrium with its tautomer, 5-(4-phenoxyphenyl)furan-2(5H)-one. This furanone serves as a crucial intermediate for further heterocyclic synthesis. researchgate.netunimelb.edu.au
The general synthesis involves heating the ketoacid with a dehydrating agent, which facilitates the removal of a water molecule and subsequent ring closure.
Table 1: Synthesis of 5-(4-phenoxyphenyl)furan-2(3H)-one
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride (Ac₂O), Heat | 5-(4-phenoxyphenyl)furan-2(3H)-one |
Formation of Functionalized Pyrrolones and Pyrroles
The furanone intermediate derived from this compound is a key synthon for nitrogen-containing heterocycles like pyrroles. The synthesis is based on the Paal-Knorr pyrrole (B145914) synthesis principle, where a 1,4-dicarbonyl compound reacts with ammonia (B1221849) or a primary amine. In this case, the furanone acts as a precursor to the required 1,4-dicarbonyl functionality. researchgate.netunimelb.edu.au
The reaction of 5-(4-phenoxyphenyl)furan-2(3H)-one with an ammonia source, such as ammonium (B1175870) acetate (B1210297) or a primary amine, leads to the formation of the corresponding pyrrolone or substituted pyrrole. The mechanism involves the opening of the lactone ring by the amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. This method provides an efficient route to 2-(4-phenoxyphenyl)pyrrole and its N-substituted derivatives. unimelb.edu.au
Table 2: Synthesis of 2-(4-phenoxyphenyl)pyrrole
| Reactant | Reagent | Product |
| 5-(4-phenoxyphenyl)furan-2(3H)-one | Ammonium Acetate (NH₄OAc), Heat | 2-(4-phenoxyphenyl)pyrrole |
Derivatization into Oxadiazole and Triazole Frameworks
The carboxylic acid group of this compound is the primary reactive site for its conversion into oxadiazole and triazole rings. These syntheses typically involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an ester, which then undergoes cyclization with an appropriate nitrogen-containing reagent.
For the synthesis of 1,3,4-oxadiazoles, the butyric acid is first converted to its corresponding acid hydrazide. This can be achieved by esterifying the acid and then reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide is then reacted with a second carboxylic acid derivative (or a reagent like carbon disulfide) in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), to facilitate the cyclodehydration step, yielding the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.net
The formation of 1,2,4-triazoles can be accomplished through a similar strategy. The acid hydrazide of this compound can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide under basic conditions yields the corresponding triazole-thione, a versatile intermediate for further functionalization. researchgate.net
Table 3: General Synthetic Pathways to Oxadiazoles and Triazoles
| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |
| 1,3,4-Oxadiazole | 4-Oxo-4-(4-phenoxyphenyl)butanehydrazide | Another carboxylic acid, POCl₃ |
| 1,2,4-Triazole-thione | Thiosemicarbazide derivative | Aqueous base (e.g., NaOH) |
Synthesis of Six-Membered and Fused Heterocyclic Systems
The γ-keto acid framework is also ideally suited for the synthesis of six-membered heterocycles, most notably pyridazinones, through reaction with 1,2-binucleophiles like hydrazine.
Preparation of Pyridazinone Derivatives
The reaction of γ-keto acids with hydrazine hydrate is a classical and highly efficient method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones. This compound readily undergoes condensation with hydrazine hydrate, typically by refluxing in an alcoholic solvent like ethanol. raco.cat The reaction involves the initial formation of a hydrazone with the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid group, which results in the formation of the stable six-membered pyridazinone ring. scholarsresearchlibrary.com
The resulting 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one can be further derivatized, for example, by dehydrogenation to the corresponding pyridazin-3(2H)-one, or by substitution at the N2 position.
Table 4: Synthesis of Pyridazinone Derivatives
| Reactant | Reagent | Product |
| This compound | Hydrazine Hydrate (N₂H₄·H₂O), Ethanol, Reflux | 6-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one |
Modifications of the Butyric Acid Side Chain: Esterification and Amidation
Beyond cyclization reactions, the carboxylic acid functional group of this compound can be readily modified through standard transformations such as esterification and amidation. These modifications are often performed to alter the physicochemical properties of the molecule or to introduce a handle for further synthetic elaboration.
Esterification is commonly carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. This conversion is useful for protecting the carboxylic acid group or for creating ester derivatives with specific properties. google.comorganic-chemistry.org
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is typically achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride or by using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). This reaction produces N-substituted amides, significantly expanding the chemical space accessible from the parent ketoacid. nih.gov
Table 5: Side Chain Modification Reactions
| Reaction | Reagent | Product Class |
| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Esters |
| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC) | Amides |
Advanced Characterization and Structural Analysis of 4 Oxo 4 4 Phenoxyphenyl Butyric Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. Through the analysis of one-dimensional (1D) and multi-dimensional (2D) spectra, the precise chemical environment of each proton and carbon atom can be mapped.
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular skeleton of 4-Oxo-4-(4-phenoxyphenyl)butyric acid. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Based on the structure, the ¹H NMR spectrum is predicted to show distinct signals for the aliphatic chain protons and the aromatic protons. The two methylene (B1212753) groups of the butyric acid chain (-CH₂-CH₂-) are diastereotopic and will appear as two triplets around 2.8 ppm and 3.3 ppm, respectively. The aromatic region will be more complex, with signals for the nine aromatic protons appearing between 7.0 and 8.1 ppm.
The ¹³C NMR spectrum is expected to display signals for all 16 carbon atoms. Key diagnostic peaks include two high-frequency signals for the carbonyl carbons of the ketone and carboxylic acid groups (typically >170 ppm), and multiple signals in the aromatic region (115-160 ppm). The aliphatic carbons would appear at lower frequencies (typically 30-40 ppm).
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| -C(=O)CH₂- | ~ 3.30 | Triplet (t) | 2H |
| -CH₂CH₂COOH | ~ 2.80 | Triplet (t) | 2H |
| Aromatic Protons | 7.0 - 8.1 | Multiplet (m) | 9H |
| -COOH | > 10.0 | Broad Singlet (br s) | 1H |
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | ~ 178 |
| Aryl C=O | ~ 197 |
| Aromatic Carbons | 115 - 160 |
| -CH₂-C=O | ~ 35 |
| -CH₂-COOH | ~ 30 |
For unambiguous assignment of all signals, especially in the complex aromatic regions, multi-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a clear cross-peak would be observed between the two methylene triplets of the butyric acid chain, confirming their connectivity. It would also help delineate the coupling networks within the individual aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C data.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₆H₁₄O₄), the calculated molecular weight is 270.28 g/mol . chemsynthesis.com
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z of 270. The fragmentation would likely proceed through several characteristic pathways for ketones and carboxylic acids. Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the ketone carbonyl, leading to the formation of a stable acylium ion. Cleavage of the C-C bond between the ketone and the methylene group would yield a [C₆H₅OC₆H₄CO]⁺ fragment at m/z 197.
Cleavage of the ether bond , which could result in fragments corresponding to the phenoxy group ([C₆H₅O]⁺, m/z 93) or the benzoylbutyric acid moiety.
McLafferty rearrangement , a characteristic fragmentation of carbonyl compounds with an available gamma-hydrogen, can occur.
Loss of small neutral molecules such as H₂O (m/z 252) or COOH (m/z 225).
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Identity |
|---|---|
| 270 | [M]⁺˙ (Molecular Ion) |
| 252 | [M - H₂O]⁺˙ |
| 225 | [M - COOH]⁺ |
| 197 | [C₆H₅OC₆H₄CO]⁺ |
| 121 | [C₆H₅OC]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several strong, characteristic absorption bands:
A very broad band from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
A strong, sharp band around 1700-1725 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid dimer.
Another strong, sharp band for the aryl ketone C=O stretch, typically found at a lower frequency than aliphatic ketones, around 1680-1690 cm⁻¹.
Asymmetric and symmetric C-O-C stretching bands for the diaryl ether group, appearing in the region of 1200-1250 cm⁻¹ and 1020-1100 cm⁻¹, respectively.
Multiple sharp bands in the 1450-1600 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.
Aromatic C-H stretching vibrations just above 3000 cm⁻¹.
Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 |
| Aryl Ketone | C=O stretch | 1680 - 1690 |
| Aromatic Rings | C=C stretch | 1450 - 1600 |
| Diaryl Ether | C-O-C stretch | 1200 - 1250 |
X-ray Crystallography for Solid-State Structure and Polymorphism Analysis of Related Oxoacids
While a crystal structure for this compound itself is not publicly available, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Analysis of related oxoacids provides valuable insight into the expected structural features. nih.govmdpi.com
For a molecule like this, a single-crystal X-ray diffraction study would reveal:
Molecular Conformation: It would establish the exact bond lengths, bond angles, and torsion angles, revealing the planarity of the aromatic rings and the conformation of the flexible butyric acid chain. mdpi.com
Intermolecular Interactions: A key feature in the crystal lattice of carboxylic acids is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules associate. X-ray crystallography would confirm the presence and geometry of this common supramolecular synthon. mdpi.com Other potential interactions like C-H···O hydrogen bonds or π-π stacking could also be identified.
Polymorphism: Many organic molecules can crystallize in multiple forms, known as polymorphs, which can have different physical properties. X-ray crystallography is the primary tool used to identify and characterize different polymorphic forms, which is critical in fields like pharmaceuticals and materials science. Analysis of related structures like 4-(4-methylphenyl)-4-oxobutanoic acid provides a basis for understanding how molecular packing and conformation can be influenced by subtle changes in the chemical structure. nih.gov
Computational Chemistry Approaches to 4 Oxo 4 4 Phenoxyphenyl Butyric Acid
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. While specific computational studies on 4-Oxo-4-(4-phenoxyphenyl)butyric acid are not extensively available in the reviewed literature, valuable insights can be drawn from studies on the closely related compound, 4-oxo-4-phenylbutanoic acid.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. Studies on 4-oxo-4-phenylbutanoic acid have utilized DFT to analyze its crystal structure and intermolecular interactions. These studies reveal that the molecule can exist in different polymorphic forms, which are crystalline structures of the same compound that differ in their packing arrangements. nih.govmdpi.comresearchgate.net
In one study, the geometry of a polymorph of 4-oxo-4-phenylbutanoic acid was characterized, crystallizing in a monoclinic space group. mdpi.com All polymorphs of this compound feature dimers of molecules linked by intermolecular hydrogen bonds between their carboxylic acid groups, a common motif in carboxylic acids. mdpi.com Computational analyses have been employed to evaluate the energy of these hydrogen bonds and other weak intermolecular interactions, which govern the crystal packing and ultimately the physical properties of the solid. nih.gov
The electronic structure of this compound would be characterized by the interplay of the phenoxy, phenyl, and butyric acid moieties. The phenoxy group acts as an electron-donating group, influencing the electron density on the adjacent phenyl ring. The carbonyl group and the carboxylic acid group are electron-withdrawing. Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would be crucial in understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. DFT calculations on related phenoxy derivatives have been used to explore their thermodynamic stability and molecular geometry. nih.gov
Table 1: Crystallographic Data for a Polymorph of 4-oxo-4-phenylbutanoic acid mdpi.com
| Parameter | Value |
| Empirical Formula | C₁₀H₁₀O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.2673(6) |
| b (Å) | 5.2028(2) |
| c (Å) | 22.3063(8) |
| β (°) | 98.0217(7) |
| Volume (ų) | 1754.51 |
Theoretical Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and mass spectra. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
For this compound, theoretical spectroscopic data is not readily found in the surveyed literature. However, the methodologies for such predictions are well-established. DFT calculations are commonly used to predict IR and NMR spectra. researchgate.net For IR spectroscopy, the vibrational frequencies and intensities of a molecule can be calculated. These calculated frequencies are often scaled to better match experimental values. The IR spectrum of an aromatic ketone like this compound would be characterized by a strong carbonyl (C=O) stretching absorption, typically in the range of 1660-1770 cm⁻¹. pressbooks.puboregonstate.eduwikipedia.org
To predict ¹H and ¹³C NMR spectra, the magnetic shielding of each nucleus is calculated, which is then converted to a chemical shift relative to a standard. The ¹³C NMR spectrum is particularly informative for this molecule, with the carbonyl carbon of the ketone expected to appear significantly downfield, in the range of 190 to 215 ppm. pressbooks.pubwikipedia.org
While specific computational studies on the mass spectrometry of this compound are scarce, general fragmentation patterns for ketones are known. Common fragmentation pathways include α-cleavage (cleavage of the bond between the carbonyl group and the adjacent carbon) and the McLafferty rearrangement for ketones with sufficiently long alkyl chains. pressbooks.puboregonstate.edu
Table 2: General Spectroscopic Features of Aromatic Ketones pressbooks.puboregonstate.eduwikipedia.org
| Spectroscopy | Feature | Typical Range |
| Infrared (IR) | C=O Stretch | 1685-1690 cm⁻¹ |
| ¹³C NMR | Carbonyl Carbon | 190-200 ppm |
| Mass Spectrometry | Fragmentation | α-cleavage, McLafferty rearrangement |
Reaction Mechanism Simulation and Energy Profile Mapping
Computational chemistry is instrumental in elucidating reaction mechanisms by simulating the pathways of chemical reactions and mapping their energy profiles. This allows for the identification of transition states and intermediates, providing a deeper understanding of reaction kinetics and thermodynamics.
The synthesis of this compound is likely achieved through a Friedel-Crafts acylation of diphenyl ether with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.org Computational studies on similar Friedel-Crafts reactions have been performed using DFT to investigate the reaction pathways. nih.gov
A DFT study on the acylation of diphenyl ether revealed that the ether group's directing effects influence the reaction's regioselectivity. nih.gov The rate-determining step in these types of reactions is typically the formation of the acylium ion, followed by either the formation of the Wheland intermediate (a resonance-stabilized carbocation) or the subsequent deprotonation to restore aromaticity. nih.gov The energy profile of such a reaction would show the relative energies of the reactants, intermediates, transition states, and products.
While a specific energy profile for the synthesis of this compound is not available, the general mechanism for the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride is well-understood. stackexchange.com The reaction proceeds through the formation of an acylium ion intermediate, which then attacks the aromatic ring. A subsequent proton transfer restores the aromaticity of the ring. stackexchange.com
Industrial and Materials Science Applications of 4 Oxo 4 4 Phenoxyphenyl Butyric Acid Derivatives
Role as Chemical Intermediates in Advanced Materials Synthesis
The reactivity of both the carboxylic acid and ketone functional groups in 4-Oxo-4-(4-phenoxyphenyl)butyric acid allows for its derivatives to be employed as key precursors in the synthesis of complex molecules and polymers for advanced materials.
Derivatives of this compound hold potential as intermediates in the synthesis of novel dyes and chromophores. The phenoxyphenyl moiety is a known component in certain classes of dyes, contributing to their photophysical properties. For instance, phenoxy-benzothiadiazole derivatives have been synthesized and investigated for their fluorescent properties and potential applications in organic light-emitting diodes (OLEDs). researchgate.net These dyes exhibit strong intramolecular charge transfer (ICT) characteristics, a desirable property for electroluminescent materials. researchgate.net
The synthesis of such dyes often involves the coupling of different aromatic units. The this compound framework can be chemically modified to introduce reactive sites, enabling its incorporation into larger conjugated systems that form the basis of chromophores. The ketone and carboxylic acid groups can be transformed into various other functional groups, providing a versatile platform for the synthesis of a diverse range of dye structures.
Table 1: Potential Dye Classes Derivable from this compound
| Dye Class | Potential Synthetic Route from Derivative | Key Properties |
|---|---|---|
| Azo Dyes | Conversion of the phenoxy group to an amino group, followed by diazotization and coupling. | Strong absorption in the visible spectrum, wide range of colors. |
| Anthraquinone Dyes | Friedel-Crafts acylation reactions involving derivatives of the butyric acid chain. | High lightfastness and chemical stability. |
| Xanthene Dyes | Condensation reactions of the keto-acid with substituted phenols. | High fluorescence quantum yields. |
| Benzothiadiazole Dyes | Coupling reactions with benzothiadiazole precursors. | Intramolecular charge transfer, suitable for OLEDs. researchgate.net |
The rigid aromatic structure of the phenoxyphenyl group, combined with the reactive functionalities of the butyric acid chain, makes derivatives of this compound valuable as monomers for the synthesis of high-performance conducting polymers. Specifically, these derivatives can be used to create poly(aryl ether ketone)s (PAEKs), a class of thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netresearchgate.net
PAEKs are typically synthesized through nucleophilic substitution reactions between bisphenol monomers and activated aromatic dihalides. researchgate.net Derivatives of this compound can be chemically transformed into diol or dihalide monomers. For example, the carboxylic acid can be reduced to an alcohol, and further reactions can introduce a second hydroxyl group or halogen atoms onto the aromatic rings. The resulting monomers can then be polymerized to yield PAEKs with tailored properties. The introduction of the phenoxy group can enhance the solubility and processability of the resulting polymers without significantly compromising their thermal stability. researchgate.net
Table 2: Properties of Poly(aryl ether ketone)s Potentially Synthesized from this compound Derivatives
| Property | Anticipated Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High | The aromatic backbone of PAEKs contributes to their excellent thermal resistance. researchgate.net |
| Mechanical Strength | High | The rigid polymer chains lead to high tensile strength and modulus. researchgate.net |
| Chemical Resistance | Excellent | The stable ether and ketone linkages provide resistance to a wide range of chemicals. |
| Solubility | Improved | The presence of the phenoxy group can disrupt chain packing, leading to better solubility in organic solvents. researchgate.net |
| Processability | Good | Enhanced solubility allows for easier processing into films and other forms. researchgate.net |
Utilization in Supramolecular Chemistry and Ligand Development
The ability of this compound derivatives to participate in non-covalent interactions makes them intriguing candidates for applications in supramolecular chemistry and ligand development. The aromatic rings can engage in π-π stacking, while the ketone and carboxylic acid groups can form hydrogen bonds.
These interactions are fundamental to the construction of self-assembling supramolecular structures. By modifying the core molecule with different functional groups, it is possible to program the self-assembly process to form specific architectures, such as nanofibers, gels, or liquid crystals. Such materials have potential applications in areas like drug delivery, tissue engineering, and sensor technology.
In the field of ligand development, phenoxy-containing compounds have been utilized to create robust ligands for catalysis. For example, phenoxy-amidine ligands have been synthesized and used in combination with zinc complexes for the ring-opening polymerization of lactide to produce polylactic acid. researchgate.net The design of these ligands is crucial for controlling the activity and selectivity of the metal catalyst. The this compound scaffold offers a versatile platform for designing new ligands with tailored electronic and steric properties for various catalytic applications.
Catalytic Applications and Sustainable Chemical Processes
While direct catalytic applications of this compound itself are not widely reported, its derivatives can be employed in the development of catalysts and in sustainable chemical processes. The principles of green chemistry encourage the use of catalysts to improve reaction efficiency, reduce waste, and utilize renewable feedstocks. transpublika.comresearchgate.net
The development of new catalytic systems is a cornerstone of sustainable chemistry. As mentioned, derivatives of this compound can serve as precursors for ligands in transition metal catalysis. By carefully designing the ligand structure, it is possible to tune the performance of the catalyst for specific reactions, leading to higher yields, improved selectivity, and milder reaction conditions.
Furthermore, the study of the reactivity of related compounds, such as the oxidation of 4-oxo-4-phenyl butanoic acid, provides insights into the chemical transformations that this compound can undergo. orientjchem.org This knowledge can be applied to design sustainable chemical processes where this compound or its derivatives are used as starting materials for the synthesis of valuable chemicals, potentially utilizing greener oxidants and reaction conditions. The use of biocatalysts and enzyme-catalyzed processes also represents a promising avenue for the sustainable transformation of such keto acids. cmu.edu
Q & A
Q. What are the common synthetic routes for preparing 4-Oxo-4-(4-phenoxyphenyl)butyric acid, and how are intermediates validated?
The synthesis typically involves Friedel-Crafts acylation or condensation reactions. For example, analogous compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid are synthesized via ketone formation using succinic anhydride derivatives and aryl substrates under acidic conditions . Intermediates are validated via HPLC, NMR, and mass spectrometry, with purity confirmed by elemental analysis (±0.4% tolerance for C, H, N) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers away from ignition sources .
Q. How does the presence of the phenoxy group influence the compound’s reactivity compared to non-phenoxy analogs?
The phenoxy group enhances electron density in the aryl ring, increasing susceptibility to electrophilic substitution. For example, fluorinated analogs like 4-(2-Fluorophenyl)-4-oxobutanoic acid show altered reactivity in nucleophilic aromatic substitution due to fluorine’s electronegativity . Comparative IR and NMR studies can elucidate electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity profiles. For example, fluorinated analogs exhibit varying IC50 values (e.g., 12.5 µM vs. 15 µM) depending on enzyme sources (KYN-3-OHase vs. general assays) . Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Analytical Validation : Confirm compound purity via LC-MS and control for stereochemical integrity .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH Stability : The ketone and carboxylic acid groups may hydrolyze under extreme pH. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can identify degradation products via HPLC .
- Thermal Degradation : TGA/DSC analysis reveals decomposition thresholds (e.g., >150°C for similar butyric acid derivatives) .
Methodological Considerations
Q. What techniques are recommended for analyzing structural analogs with modified substituents?
- Comparative Crystallography : X-ray diffraction of analogs (e.g., 4-(4-Methoxy-phenyl)-4-oxo-butyric acid) reveals steric and electronic impacts of substituents .
- Spectroscopic Profiling : FT-IR identifies functional group changes (e.g., C=O stretch at ~1700 cm⁻¹), while ¹³C NMR distinguishes aryl vs. aliphatic carbons .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Lewis acids (e.g., AlCl3) improve Friedel-Crafts acylation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Data Interpretation and Reproducibility
Q. What are common pitfalls in interpreting biological activity data for this compound?
- Off-Target Effects : Fluorinated analogs may interact with non-target enzymes (e.g., antimicrobial activity via membrane disruption) .
- Solvent Artifacts : DMSO (>0.1% v/v) can inhibit enzyme activity; use vehicle controls .
Q. How can researchers ensure reproducibility in kinetic studies involving this compound?
- Precision Controls : Use internal standards (e.g., deuterated analogs) in LC-MS quantification .
- Triplicate Runs : Report mean ± SD for parameters like Km and Vmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
